N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound It is characterized by the presence of an acetylphenyl group and a dimethoxyphenyl group linked through an imidazolidinone ring
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be studied for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
Medicinal applications might include its use as a lead compound in drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the acetylphenyl group: This step might involve acylation reactions using acetyl chloride or acetic anhydride in the presence of a base.
Attachment of the dimethoxyphenyl group: This could be done through electrophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the imidazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide: can be compared with other imidazolidinone derivatives or compounds with similar aromatic substitutions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and dimethoxy groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-14(25)15-4-6-16(7-5-15)22-20(26)13-23-10-11-24(21(23)27)18-12-17(28-2)8-9-19(18)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNZASVPLKPBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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